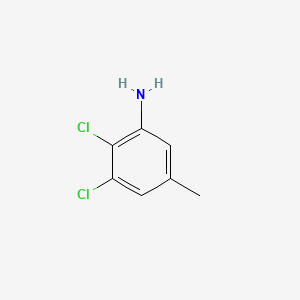

2,3-Dichloro-5-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECVJMWCJNEKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697125 | |

| Record name | 2,3-Dichloro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13711-29-0 | |

| Record name | 2,3-Dichloro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the molecular vibrations of 2,3-Dichloro-5-methylaniline.

Fundamental Mode Assignments and Analysis

The vibrational spectra of aniline (B41778) and its derivatives are characterized by specific modes:

N-H Stretching: The asymmetric and symmetric stretching vibrations of the amino group (NH2) are typically observed in the high-frequency region of the FT-IR and FT-Raman spectra. For instance, in m-methylaniline, these modes are found around 3435 cm⁻¹ and 3354 cm⁻¹, respectively. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations usually appear in the 3000-3100 cm⁻¹ region.

C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring are expected in the 1400-1650 cm⁻¹ range. researchgate.net

C-Cl Stretching: The carbon-chlorine stretching vibrations are typically found in the lower frequency region of the spectrum.

Methyl Group Vibrations: The CH3 group will exhibit characteristic symmetric and asymmetric stretching and bending vibrations.

Theoretical calculations using DFT, often with the B3LYP functional and a basis set like 6-311++G(d,p), have been shown to be reliable for predicting the vibrational frequencies of similar molecules. nih.govresearchgate.net

Comparative Spectroscopic Studies with Isomers and Analogs

Comparative studies of the vibrational spectra of isomers and analogs of this compound are crucial for understanding the influence of substituent positions on the molecular vibrations. For example, studies on isomers like 2-chloro-4-methylaniline (B104755) nih.gov, 2-chloro-5-methylaniline (B1583412) mjcce.org.mk, 4-chloro-2-methylaniline (B164923), and 4-chloro-3-methylaniline (B14550) researchgate.net have been conducted. These studies reveal that the positions of the chloro and methyl groups significantly affect the vibrational frequencies and intensities of the aromatic ring and the amino group. The comparison of FT-IR and FT-Raman spectra among these isomers allows for the precise identification of characteristic bands for each specific substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural details of this compound by providing information about the chemical environment of the hydrogen and carbon nuclei.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide characteristic chemical shifts for the protons and carbon atoms in the molecule. Although specific spectral data for this compound is not detailed in the search results, the chemical shifts can be predicted based on the analysis of its isomers and related compounds. rsc.orgznaturforsch.com

For a related compound, 2,5-dichloroaniline, the ¹H NMR spectrum in CDCl₃ shows signals in the aromatic region between δ 6.62 and 7.13 ppm, with the amino group protons appearing as a broad singlet around δ 4.09 ppm. rsc.org For 3-methylaniline, the methyl protons appear as a singlet at δ 2.13 ppm in DMSO, and the aromatic protons are observed between δ 6.29 and 6.87 ppm. rsc.org

Based on these examples and general principles of NMR spectroscopy, the expected chemical shifts for this compound would be:

¹H NMR:

The methyl group (CH₃) protons would likely appear as a singlet in the range of δ 2.0-2.5 ppm.

The aromatic protons would show signals in the δ 6.5-7.5 ppm region, with their specific shifts and coupling patterns depending on the electronic effects of the chloro and amino groups.

The amino group (NH₂) protons would be observed as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR:

The carbon atom of the methyl group would resonate at approximately δ 20-25 ppm.

The aromatic carbon atoms would have signals in the range of δ 110-150 ppm. The carbons attached to the chlorine atoms would be significantly deshielded.

The incremental shifts of substituents on the benzene ring can be used to calculate theoretical chemical shifts, which generally show good agreement with experimental values. znaturforsch.com

Advanced NMR Techniques for Structural Confirmation

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the molecular structure. numberanalytics.com

COSY: This 2D NMR experiment would establish the connectivity between adjacent protons in the aromatic ring, helping to assign the signals of the aromatic protons unequivocally. numberanalytics.com

HSQC: This technique correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. numberanalytics.com This would definitively link the proton signals to their corresponding carbon atoms in the benzene ring and the methyl group.

HMBC: This experiment reveals correlations between protons and carbons over two or three bonds. numberanalytics.com It would be particularly useful in confirming the substitution pattern by showing correlations between the methyl protons and the adjacent aromatic carbons, as well as between the aromatic protons and other carbons in the ring.

These advanced techniques provide a comprehensive and unambiguous structural elucidation of this compound. numberanalytics.comipb.pt

X-ray Diffraction Analysis

Crystal Structure Determination and Molecular Conformation

While specific crystallographic data for this compound is not detailed in the provided search results, the general methodology would involve crystallizing the compound and analyzing it via X-ray diffraction. The resulting data would be presented in a table format, as shown below for a hypothetical or related structure.

| Parameter | Value |

|---|---|

| Empirical formula | C7H7Cl2N |

| Formula weight | 176.04 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| β (°) | - |

| Volume (ų) | - |

| Z | 4 |

Supramolecular Interactions and Packing Arrangements

The way molecules are arranged in a crystal is governed by supramolecular interactions, which are non-covalent forces such as hydrogen bonds, halogen bonds, and π-π stacking. nih.gov In the crystal structures of similar chloro-substituted anilines, interactions like Cl...O and Cl...Cl have been observed, indicating that substituents play a crucial role in the construction of the supramolecular architecture. nih.gov For charge-transfer complexes, such as those formed between o-phenylenediamine (B120857) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), hydrogen bonds are among the strongest intermolecular interactions that stabilize the structure. acs.orgnih.gov The crystal packing in these systems can form complex networks, such as two-dimensional zigzag layers. nih.gov The study of these packing arrangements is essential for understanding the material's properties.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is a powerful tool for investigating the electronic structure of molecules by measuring their absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy levels.

Analysis of Electronic Transitions

The absorption of UV-Vis radiation by a molecule promotes electrons from a lower energy state to a higher one. These promotions are known as electronic transitions. For aromatic compounds like anilines, common transitions include π–π* and n–π. The π–π transitions, which are typically high in energy, originate from the π-electrons of the benzene ring. The n–π* transitions involve the non-bonding electrons of the nitrogen atom in the amino group.

In studies of charge-transfer complexes involving donors and acceptors, new absorption bands appear at longer wavelengths (lower energy) that are not present in the spectra of the individual molecules. researchgate.net For example, the interaction between o-phenylenediamine and DDQ results in new absorption bands attributed to charge-transfer. acs.orgnih.gov The specific wavelengths of maximum absorbance (λmax) depend on the electronic structure of the molecule and the solvent used. For instance, the UV spectrum of 5-chloro-2-methylaniline, an isomer of the title compound, has been recorded as part of the Sadtler Research Laboratories Spectral Collection. nih.gov

| Compound/Complex | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| NSG-DDQ Complex | Acetonitrile (B52724) | 460 | Charge Transfer (n-π*) | nih.gov |

| PNA-DDQ Complex | Dichloromethane | 440, 560 | Charge Transfer | bas.bg |

| OPD-DDQ Complex | Methanol | 463 | Charge Transfer | acs.org |

Study of Charge Transfer Phenomena

Charge-transfer (CT) phenomena occur in molecular complexes formed between an electron-donating molecule and an electron-accepting molecule. nih.gov In these complexes, an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor upon absorption of light. nih.gov

Anilines can act as electron donors in the formation of CT complexes. The interaction of various donor molecules with strong π-acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) has been extensively studied. researchgate.netresearchgate.net These studies use UV-Vis spectroscopy to identify the characteristic CT absorption band. acs.orgnih.gov The formation of these complexes is often accompanied by a distinct color change. bas.bg The stability of the CT complex in solution can be quantified by determining its association constant (KCT) and molar extinction coefficient (εCT) using equations like the Benesi-Hildebrand equation. nih.govresearchgate.net The charge migration in such complexes can be described as n–π* or π–π* transitions. acs.orgnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 2,3-Dichloro-5-methylaniline, these calculations have been employed to determine its stable structure and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. Specifically, the B3LYP functional combined with various basis sets, such as 6-311++G(d,p), is a popular choice for optimizing the geometry and calculating the electronic properties of organic molecules like this compound. researchgate.net These studies help in understanding the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The optimized geometry is crucial as it represents the most stable conformation of the molecule at its lowest energy state. semanticscholar.org

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to predict spectroscopic properties. For this compound, these methods can be used to calculate vibrational frequencies (FT-IR and FT-Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net The predicted spectra can then be compared with experimental data to confirm the molecular structure and assign specific spectral features to corresponding vibrational modes or atomic nuclei. researchgate.net

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Vibrational Frequency Analysis and Total Energy Distribution (TED)

Vibrational frequency analysis, often performed using DFT methods, calculates the frequencies of the fundamental vibrational modes of a molecule. researchgate.net For this compound, this analysis helps in interpreting the experimental infrared and Raman spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. researchgate.net

The Total Energy Distribution (TED) analysis is used to provide a quantitative assignment of the vibrational modes. researchgate.netresearchgate.net It breaks down each normal mode of vibration into contributions from various internal coordinates (like bond stretches and angle bends), offering a detailed understanding of the nature of the vibrations. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orglibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical stability and reactivity of a molecule. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more likely to be reactive. malayajournal.org For this compound, the analysis of its FMOs can predict its behavior in chemical reactions. mdpi.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η).

These descriptors provide a quantitative measure of the reactivity of this compound.

| Reactivity Descriptor | Formula |

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Chemical Softness (S) | S = 1 / (2η) |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Potential (μ) | μ = -χ |

| Electrophilicity Index (ω) | ω = μ² / (2η) |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites within a molecule. libretexts.orguni-muenchen.de The MEP surface is colored to represent different electrostatic potential values. wolfram.comresearchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These sites are susceptible to electrophilic attack. researchgate.net

Blue regions represent positive electrostatic potential, indicating areas with low electron density or an excess of positive charge (the nuclei). These sites are prone to nucleophilic attack. researchgate.net

Green regions denote neutral or near-zero potential. wolfram.com

For this compound, the MEP map can identify the most likely sites for electrophilic and nucleophilic reactions, providing valuable insights into its chemical behavior. researcher.life The nitrogen atom of the amino group is expected to be an electron-rich region (red), while the hydrogen atoms of the amino group and the aromatic ring are likely to be electron-deficient (blue).

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule. uni-muenchen.dewikipedia.org This analysis partitions the total electron population among the constituent atoms, providing a picture of the charge distribution. tau.ac.il Although it has known limitations, such as sensitivity to the choice of basis set, it remains a useful tool for a qualitative understanding of charge distribution. uni-muenchen.dewikipedia.org

The calculated Mulliken charges for the atoms in this compound can indicate which atoms are electron-rich and which are electron-poor. semanticscholar.org This information is complementary to MEP analysis and helps in understanding the molecule's polarity and intermolecular interactions. The charge distribution is influenced by the electronegativity of the atoms and the presence of electron-withdrawing (chlorine) and electron-donating (methyl and amino) groups. researchgate.net

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution Reactions involving 2,3-Dichloro-5-methylaniline

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgyoutube.com

In this compound, the chlorine atoms can act as leaving groups. However, the ring is not strongly activated for SₙAr because there are no powerful electron-withdrawing groups, such as a nitro group, in the critical ortho or para positions. The amino group is strongly activating for electrophilic attack but does not facilitate nucleophilic substitution.

Despite these factors, SₙAr reactions can be achieved under specific conditions. For instance, modern methodologies utilizing benign and sustainable polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) in water can enable SₙAr reactions under mild conditions with a broad tolerance for various functional groups. d-nb.info In the context of related heterocyclic systems like 2,4-dichloroquinazolines, studies show that nucleophilic substitution by amines occurs regioselectively at the 4-position, demonstrating the feasibility of such reactions on dichlorinated aromatic systems. mdpi.com For this compound, a potential SₙAr reaction would likely require a strong nucleophile and potentially harsh reaction conditions or specialized catalytic systems to proceed efficiently. The mechanism typically follows an addition-elimination pathway, where the nucleophile first attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate, followed by the departure of the chloride ion to restore aromaticity. byjus.comwikipedia.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves an electrophile replacing a hydrogen atom on the aromatic ring. minia.edu.eg The regioselectivity of this reaction on this compound is determined by the directing effects of the existing substituents.

Amino group (-NH₂): A powerful activating group and an ortho, para-director.

Methyl group (-CH₃): A moderately activating group and an ortho, para-director.

Chlorine atoms (-Cl): Deactivating groups but are ortho, para-directors.

The directing influence of the amino group is dominant. It directs incoming electrophiles to the positions ortho (position 6) and para (position 4) to it. The methyl group reinforces this direction towards position 4. The chlorine atoms direct to positions 4, 5 (occupied), and 1 (occupied).

Considering these effects, electrophilic substitution is strongly favored at position 4 , which is para to the amino group and ortho to the methyl group. Position 6, being ortho to the amino group but sterically hindered by the adjacent chlorine and methyl groups, is a less likely site of substitution.

Studies on similar systems, such as the mixed acid nitration of 2,6-dichloroacetanilide and 6-chloro-2-methylacetanilide, have shown that nitration predominantly occurs at the position that is electronically favored and sterically accessible. For 6-chloro-2-methylacetanilide, nitration yields a mixture of 3-nitro and 5-nitro derivatives, with the former being the major product. researchgate.net This indicates that even with competing directing effects, a predictable major product can often be isolated. For this compound, nitration or halogenation would be expected to yield the 4-substituted product as the major isomer.

Formation and Characterization of Charge Transfer Complexes

Aromatic amines, including anilines, can act as electron donors to form charge-transfer (CT) complexes with suitable electron acceptor molecules. bas.bg These complexes arise from a weak interaction where a fraction of electronic charge is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. acs.orgnih.gov this compound, with its electron-rich amino group and aromatic π-system, can function as an n-donor or π-donor.

Common π-acceptors used to form CT complexes include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and chloranilic acid. ijacskros.commdpi-res.com The formation of a CT complex is often accompanied by the appearance of a new, distinct color and a characteristic absorption band in the visible region of the electronic spectrum, which is absent in the spectra of the individual donor or acceptor molecules. bas.bgscienceopen.com The interaction can be an n→π* or π→π* transition. acs.orgnih.gov

Spectrophotometric Investigation of Complex Stoichiometry and Stability

UV-visible spectrophotometry is a primary tool for studying CT complexes in solution. acs.org The stoichiometry of the complex, i.e., the donor-to-acceptor ratio, is commonly determined using Job's method of continuous variation. For many aniline-acceptor systems, a 1:1 stoichiometry is observed. bas.bgscienceopen.com

Once the stoichiometry is confirmed, the stability of the complex can be quantified by its formation constant (KCT) and molar extinction coefficient (εCT). These parameters are typically determined using the Benesi-Hildebrand equation, which relates the absorbance of the complex to the concentrations of the donor and acceptor. bas.bg

The stability of the CT complex is influenced by the nature of the donor, acceptor, and the polarity of the solvent. bas.bg For instance, studies on a similar donor, o-phenylenediamine (B120857), with DDQ showed that the complex was more stable in acetonitrile (B52724) than in methanol, as indicated by a higher formation constant. acs.org Thermodynamic parameters such as the standard free energy change (ΔG°) can also be calculated to assess the spontaneity of the complex formation. nih.gov

Table 1: Representative Spectroscopic Data for a 1:1 Charge-Transfer Complex of an Aromatic Amine with DDQ in Different Solvents (Illustrative)

| Parameter | Dichloromethane | Chloroform | Acetonitrile |

| λmax (nm) | 440, 560 | 435, 550 | 434, 588 |

| KCT (L mol⁻¹) | 1.85 x 10³ | 1.12 x 10³ | 12.51 x 10³ |

| εCT (L mol⁻¹ cm⁻¹) | 1.05 x 10³ | 0.95 x 10³ | 1.45 x 10⁴ |

| ΔG° (kJ mol⁻¹) | -18.45 | -17.38 | -23.38 |

| Note: This table is a composite of typical values reported for charge-transfer complexes between aromatic amines and DDQ to illustrate the type of data obtained. Sources: bas.bgacs.orgnih.gov |

Theoretical Modeling of Charge Transfer Interactions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental studies of charge-transfer complexes. nih.gov Theoretical modeling can provide detailed insights into the electronic structure and geometry of the donor, acceptor, and the resulting complex. acs.orgnih.gov

Key applications of theoretical modeling include:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of the CT complex.

Electronic Properties: Determining the energies of the HOMO of the donor and the LUMO of the acceptor. The energy gap between these orbitals relates to the energy of the charge-transfer transition observed in the UV-vis spectrum.

Spectroscopic Simulation: Simulating theoretical IR and NMR spectra, which can be compared with experimental data to confirm the structure of the complex and the nature of the interaction. For example, shifts in the vibrational frequencies of the N-H or C-N bonds in the IR spectrum upon complexation can be predicted and verified. nih.gov

Thermodynamic Parameters: Calculating binding energies and other thermodynamic data that provide insight into the stability of the complex. nih.govacs.org

These computational analyses help to build a comprehensive model of the charge-transfer interaction, supporting the interpretation of experimental results.

Mechanistic Pathways of Derivatization Reactions

Derivatization of this compound can proceed through several mechanistic pathways, primarily the electrophilic and nucleophilic substitution reactions discussed previously.

The mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgtotal-synthesis.com This is the rate-determining step. In a subsequent fast step, a base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the substituted product. minia.edu.eg

The mechanism for nucleophilic aromatic substitution is typically a two-step addition-elimination process (SₙAr). A nucleophile adds to the aromatic ring at the carbon atom bearing a leaving group (one of the chlorine atoms), forming a negatively charged Meisenheimer complex. wikipedia.org This intermediate is stabilized by resonance, especially if electron-withdrawing groups are present. The leaving group then departs, and the aromatic system is reformed.

Beyond these fundamental pathways, modern organic synthesis offers other routes for derivatization. Transition-metal-catalyzed cross-coupling reactions could be employed to form new C-C or C-N bonds at the positions of the chlorine atoms. Another avenue is C-H functionalization , where a C-H bond is selectively converted into a C-C or C-heteroatom bond, often guided by a directing group and proceeding through a metallacyclic intermediate. rsc.org Furthermore, reactions involving radical intermediates, such as those initiated by organic peroxides in cross-dehydrogenative coupling (CDC) reactions, can create new bonds through a radical pathway, offering alternative reactivity patterns. acs.org

2,3 Dichloro 5 Methylaniline As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Agrochemicals

2,3-Dichloro-5-methylaniline is a key intermediate in the production of various agrochemicals, including fungicides and herbicides. The presence of the dichloro and methyl substituents on the aniline (B41778) ring is instrumental in defining the biological activity of the final products. For instance, this aniline derivative is a known precursor in the synthesis of certain pesticides. chemball.com The structural framework of this compound is incorporated into more complex molecules designed to target specific biological pathways in pests and weeds.

The synthesis of agrochemicals often involves multi-step processes where the aniline serves as a foundational scaffold. For example, it can be a starting material for producing 2,3-dichloro-5-(trifluoromethyl)pyridine, a related compound used in agrochemical synthesis. google.com The amine group allows for a variety of chemical transformations, enabling the attachment of other functional groups necessary for the desired pesticidal activity.

Table 1: Agrochemical-related Compounds Synthesized from Anilines

| Starting Material | Related Agrochemical Intermediate | Application |

|---|---|---|

| This compound | 2,3-dichloro-5-(trifluoromethyl)pyridine | Herbicide/Fungicide Intermediate google.com |

| 2-Chloro-4-methylaniline (B104755) | Disazo disperse dyes | Potential for specialized agricultural applications scialert.net |

Building Block for Pharmaceutical Intermediates

In the pharmaceutical industry, this compound and its isomers are valuable intermediates for the synthesis of active pharmaceutical ingredients (APIs). arborpharmchem.com The specific arrangement of substituents on the aniline ring can influence the pharmacological properties of the final drug molecule. For example, related chloro-methylanilines are used in the synthesis of drugs like Dasatinib, an anticancer agent. synzeal.com

The synthesis of pharmaceutical intermediates from this compound leverages the reactivity of the amine group for creating more complex molecular architectures. These intermediates are then further elaborated to produce the final API. The halogen and methyl group substitutions are often crucial for the drug's ability to bind to its biological target.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. zioc.ru Heterocyclic structures are core components of many biologically active molecules, including pharmaceuticals and agrochemicals. The reaction of the amine group in this compound with other reagents allows for the construction of different ring systems.

For instance, anilines are used in the synthesis of indole (B1671886) derivatives, a common scaffold in many natural products and medicinal compounds. rsc.org The Fischer indole synthesis, a classic method for preparing indoles, utilizes an aniline derivative and a ketone or aldehyde. rsc.org Furthermore, reactions with dicarbonyl compounds can lead to the formation of other heterocyclic systems. researchgate.net The specific substitution pattern of this compound can be used to create highly functionalized heterocyclic products with unique properties.

Derivatization Reactions for Novel Chemical Entities

The chemical reactivity of this compound allows for a variety of derivatization reactions, leading to the creation of novel chemical entities with potential applications in materials science, and as intermediates for pharmaceuticals and agrochemicals.

N-Alkylation and N-Acylation Reactions

The amine group of this compound can be readily alkylated or acylated. N-alkylation involves the introduction of an alkyl group onto the nitrogen atom, which can be achieved using various alkylating agents such as alcohols in the presence of a catalyst. nih.govacs.org This reaction is significant for synthesizing secondary and tertiary amines, which are important intermediates. nih.gov The N-acylation of anilines, reacting them with acylating agents like acid chlorides or anhydrides, produces amides. researchgate.net These reactions are fundamental in modifying the electronic properties and steric environment of the aniline, which is crucial for developing new compounds. researchgate.net

Table 2: Examples of N-Alkylation and N-Acylation Reactions of Anilines

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alcohols, Catalyst (e.g., Iridium complex) | Secondary or Tertiary Amines nih.govacs.orgacs.org |

| N-Acylation | Acid Chlorides, Acid Anhydrides | Amides researchgate.net |

Diazotization and Coupling Reactions

The primary aromatic amine group of this compound can undergo diazotization, a reaction with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures, to form a diazonium salt. lumenlearning.comgoogle.com These diazonium salts are highly versatile intermediates that can undergo a variety of subsequent reactions.

One of the most important reactions of diazonium salts is azo coupling, where they react with an electron-rich aromatic compound (a coupling component) to form an azo compound. wikipedia.orgunb.ca Azo compounds are known for their vibrant colors and are widely used as dyes. nih.gov The specific substituents on the aniline ring influence the color and properties of the resulting dye. scialert.netrsc.org

Table 3: Diazotization and Coupling Reaction Overview

| Step | Reagents | Intermediate/Product | Key Features |

|---|---|---|---|

| Diazotization | Sodium nitrite, Strong acid (e.g., HCl, H₂SO₄) | Arenediazonium salt | Highly reactive intermediate lumenlearning.comgoogle.com |

| Azo Coupling | Electron-rich aromatic compound (e.g., phenol, aniline) | Azo compound | Forms colored compounds (dyes) wikipedia.orgnih.gov |

Formation of Schiff Bases

This compound can react with aldehydes or ketones in a condensation reaction to form Schiff bases, also known as imines. sciensage.infoaip.orgaip.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgscribd.com Schiff bases are characterized by the presence of a carbon-nitrogen double bond (azomethine group). sciensage.info

These compounds are important intermediates in organic synthesis and have been investigated for a range of biological activities. uobaghdad.edu.iqscielo.org.co The formation of Schiff bases is a common strategy for creating new ligands for metal complexes and for synthesizing various heterocyclic compounds.

Environmental Transformations and Degradation Pathways

Photodegradation Mechanisms and Products

Photodegradation, the breakdown of compounds by light, can be a significant environmental degradation pathway for many aromatic compounds. For chlorinated anilines, this process can involve the cleavage of carbon-chlorine bonds or transformations of the amine group. dntb.gov.uadiva-portal.org While general principles suggest that 2,3-Dichloro-5-methylaniline may undergo some level of direct photolysis by absorbing sunlight, specific studies detailing its photodegradation mechanisms and the resulting transformation products are not extensively available in the reviewed literature. Typically, the photolytic degradation of related compounds can lead to dehalogenation (removal of chlorine atoms) and the formation of various oxidized products. dntb.gov.ua

Microbial Degradation and Biotransformation Pathways

Microbial activity is a crucial factor in the environmental attenuation of organic pollutants. For this compound, biodegradation is a key process influencing its persistence.

Biodegradability Assessment: Studies have shown that this compound is readily biodegradable. europa.eu In a 28-day closed bottle test, the compound achieved 74.85% degradation, indicating its susceptibility to microbial metabolism. europa.eu

General Biotransformation Pathways: The microbial degradation of chlorinated anilines typically proceeds through enzymatic pathways that modify the aromatic ring. While specific metabolites for this compound have not been detailed, the degradation of related chlorinated methylanilines by microorganisms like Rhodococcus rhodochrous often involves the following steps:

Initial Oxidation: The process usually begins with the oxidation of the aromatic ring by dioxygenase enzymes to form substituted catechols. For instance, 4-chloro-2-methylaniline (B164923) is converted to 5-chloro-3-methylcatechol. frontiersin.orgnih.gov

Ring Cleavage: The resulting catechol intermediate undergoes ring cleavage, which can occur via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway. frontiersin.orgnih.gov The specific pathway utilized depends on the microbial species and the structure of the compound. For example, Rhodococcus rhodochrous strain CTM degrades 4-chloro-2-methylaniline via the ortho-cleavage pathway. frontiersin.orgnih.gov

Further Metabolism: The ring-cleavage products are further metabolized into central metabolic intermediates. epa.gov

In some cases, degradation can be initiated by the removal of chlorine atoms (reductive dechlorination), particularly under anaerobic conditions. regenesis.com

Chemical Degradation in Environmental Matrices

Abiotic chemical degradation processes, apart from photolysis, can also contribute to the transformation of this compound in the environment.

Hydrolysis: Hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental conditions, as the compound lacks functional groups that are readily hydrolyzed. nih.gov

Persistence in Environmental Compartments: The persistence of a chemical is often described by its half-life. Modeling studies based on the EPI Suite™ program provide estimates for the half-life of this compound in different environmental matrices.

| Environmental Compartment | Estimated Half-life | Persistence Classification |

| Water | 15 days (360 hours) | Not Persistent |

| Soil | 30 days (720 hours) | Moderately Persistent |

| Sediment | 135 days (3240 hours) | Persistent |

Data sourced from EPI Suite™ model predictions. europa.eu

These estimates suggest that while the compound is not considered persistent in water, it has a longer residence time in soil and particularly in sediment. europa.eu

Fate and Transport Considerations in Environmental Systems

The fate and transport of this compound are governed by how it partitions between air, water, soil, and sediment, and its potential for mobility.

Environmental Partitioning: Fugacity modeling (Mackay Level III) predicts the environmental distribution of the compound if released. According to this model, the majority of the chemical is expected to partition into the soil. europa.eu

| Environmental Compartment | Predicted Partitioning (%) |

| Soil | 69.4% |

| Water | 30.6% |

| Sediment | < 1% (0.0688%) |

Data sourced from Mackay fugacity model Level III. europa.eu

Sorption to Soil and Sediment: The tendency of a chemical to bind to soil and sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Log Koc value suggests that the compound is less likely to adsorb to soil particles and may have a higher potential for mobility.

The experimentally determined Log Koc for this compound is 1.8568 . europa.eu

This value indicates a low sorption potential to soil and sediment, which implies a moderate potential for migration into groundwater. europa.eu Studies on similar compounds, such as 2,3-dichloropropionanilide, also show that adsorption is influenced by the organic matter and clay content of the soil. theses-algerie.com

Future Research Directions and Emerging Applications

Development of Greener Synthetic Routes

Traditional chemical synthesis routes are often accompanied by challenges such as the use of hazardous reagents, generation of significant waste, and high energy consumption. Future research is intensely focused on developing more environmentally benign and sustainable methods for producing 2,3-Dichloro-5-methylaniline.

Key research thrusts include:

Water-Based Synthesis: Shifting from organic solvents to water is a primary goal of green chemistry. A patented method for the synthesis of the related isomer, 2-chloro-6-methylaniline, utilizes water as the reaction solvent in a one-pot process involving diazotization followed by reduction. google.com This approach not only minimizes volatile organic compound (VOC) emissions but also simplifies product work-up. Future work will likely adapt this aqueous-phase methodology for this compound.

Alternative Catalysts and Reagents: Research into the synthesis of related compounds, such as 2,6-dichloro-3-methylaniline, has demonstrated the use of sodium chlorate (B79027) as a replacement for hydrogen peroxide as the oxidant during chlorination. This avoids the formation of high-salt-content waste streams. Similarly, exploring solid acid catalysts or enzyme-catalyzed reactions could lead to more selective and efficient processes with easier catalyst recovery.

Energy-Efficient Methodologies: Microwave-assisted synthesis represents a significant step forward in improving energy efficiency. In the synthesis of N-phenylmaleimides from aniline (B41778) precursors, microwave irradiation reduced reaction times from 60 minutes to just 30 seconds compared to conventional heating. tandfonline.com Applying this technology to the synthesis of this compound could drastically reduce energy consumption and improve throughput.

| Parameter | Conventional Method (Example) | Potential Greener Route | Anticipated Advantage |

|---|---|---|---|

| Solvent | Organic Solvents (e.g., Dichloromethane, Toluene) | Water google.com | Reduced VOCs, lower cost, improved safety |

| Heating Method | Thermal (Oil Bath) | Microwave Irradiation tandfonline.com | Drastic reduction in reaction time, energy efficiency |

| Oxidant (for chlorination) | Hydrogen Peroxide | Sodium Chlorate | Alternative reagent, potentially lower waste |

| Process Type | Multi-step Batch | One-Pot Synthesis google.com | Reduced unit operations, less waste, higher efficiency |

Advanced Materials Science Applications

Aromatic amines are fundamental building blocks for a wide range of high-performance polymers and functional materials. While this compound is primarily used as an intermediate, its unique substitution pattern makes it an intriguing candidate monomer for novel materials.

Emerging applications are being explored in:

High-Performance Polyimides: Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them essential in the electronics and aerospace industries. tcichemicals.com These polymers are typically synthesized from aromatic diamines and dianhydrides. Future research could incorporate this compound as a comonomer. The presence of chlorine atoms could enhance flame retardancy and modify the polymer's dielectric properties, while the methyl group could improve solubility in organic solvents, aiding in processability.

Photorefractive Polymers: Photorefractive materials can change their refractive index in response to light and are used in applications like holographic data storage and optical processing. Research has shown that poly(triarylamine)s (PTAAs) are effective host materials for photorefractive composites. researchgate.net These polymers are synthesized via the coupling of anilines with other aromatic compounds. The specific electronic and steric properties imparted by the dichloro- and methyl-substituents on this compound could be leveraged to tune the charge-transporting capabilities and compatibility with other components in photorefractive blends.

Conducting Polymers: The oxidative polymerization of aniline derivatives is a well-known method for producing conductive polymers. Studies on related diarylaminodichlorobenzoquinones have shown that they can be polymerized to form novel redox-active materials. nih.gov Future investigations may focus on the electropolymerization of this compound to create thin films with unique electrochemical and conductive properties for use in sensors or electronic devices.

Integration with Flow Chemistry and Automation

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. noelresearchgroup.comrsc.org The synthesis of anilines and related heterocycles is increasingly benefiting from this technology.

Future research will focus on:

Automated Process Optimization: Flow chemistry platforms can be integrated with automated sampling and analysis tools, enabling high-throughput screening of reaction conditions (e.g., temperature, pressure, catalyst loading, residence time). A recent study on the meta-arylation of anilines used a modular flow design to rapidly optimize the reaction and streamline the entire process from starting materials to purified product in under an hour. noelresearchgroup.com This approach could accelerate the development of optimized synthetic routes for this compound.

Accessing Novel Reactivity: Flow reactors can operate at temperatures and pressures that are difficult to achieve safely in batch reactors. noelresearchgroup.com This capability allows chemists to explore novel reaction pathways and potentially discover more efficient transformations for the synthesis and derivatization of this compound.

Computational Design and Prediction of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical behavior. While extensive computational studies on this compound are still emerging, research on its isomers and related compounds provides a clear roadmap for future investigations.

Key areas for computational research include:

Reactivity and Mechanistic Insights: DFT calculations have been successfully used to analyze the molecular structure, vibrational spectra, and electronic properties of isomers like 2-chloro-5-methylaniline (B1583412) and 2-chloro-6-methylaniline. researchgate.netmjcce.org.mk Similar studies on this compound will elucidate its reactivity. Analysis of the Molecular Electrostatic Potential (MEP) can predict sites susceptible to electrophilic or nucleophilic attack, while Frontier Molecular Orbital (HOMO-LUMO) analysis can provide insights into its electronic transitions and behavior in charge-transfer complexes. researchgate.netbohrium.com

Prediction of Material Properties: Before undertaking laborious and expensive laboratory synthesis, computational methods can predict the properties of polymers derived from this compound. Modeling can estimate properties such as bandgap, charge mobility, and thermal stability, helping to screen its potential for applications in organic electronics and advanced materials.

Machine Learning for Reaction Optimization: A frontier in chemical research is the use of machine learning (ML) models to predict reaction outcomes. By creating a dataset of reactions involving substituted anilines and using DFT-calculated molecular descriptors as input, ML algorithms can predict reaction yields with high accuracy. researchgate.net This predictive power can guide experimental design, saving time and resources in the search for optimal synthetic conditions.

| Computational Method | Objective | Predicted Parameters/Insights | Reference for Methodology |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidate Molecular Structure and Reactivity | Optimized geometry, vibrational frequencies, HOMO-LUMO gap, Molecular Electrostatic Potential (MEP) | mjcce.org.mkbohrium.com |

| Time-Dependent DFT (TD-DFT) | Understand Electronic Transitions | UV-Vis absorption spectra, non-linear optical (NLO) properties | researchgate.net |

| Molecular Dynamics (MD) | Simulate Polymer Behavior | Conformational analysis, polymer chain packing, diffusion coefficients | bohrium.com |

| Machine Learning (ML) | Predict Reaction Outcomes | Reaction yield, enantioselectivity, optimal conditions | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.